molecular formula C7H13ClF3NO2S B2874320 Ethyl 2-[(3-amino-1,1,1-trifluoropropan-2-yl)sulfanyl]acetate hydrochloride CAS No. 2060008-56-0

Ethyl 2-[(3-amino-1,1,1-trifluoropropan-2-yl)sulfanyl]acetate hydrochloride

Cat. No.: B2874320
CAS No.: 2060008-56-0
M. Wt: 267.69
InChI Key: LZBVCQPBBHUQNC-UHFFFAOYSA-N
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Description

Ethyl 2-[(3-amino-1,1,1-trifluoropropan-2-yl)sulfanyl]acetate hydrochloride is a chemical compound with the molecular formula C7H12F3NO2S·HCl and a molecular weight of 267.7 g/mol. This compound is characterized by its trifluoromethyl group and a sulfanylacetate moiety, making it a unique and versatile reagent in various chemical and pharmaceutical applications.

Synthetic Routes and Reaction Conditions:

  • Starting Materials: The synthesis typically begins with 3-amino-1,1,1-trifluoropropan-2-ol and ethyl chloroacetate.

  • Reaction Conditions: The reaction involves the nucleophilic substitution of the hydroxyl group in 3-amino-1,1,1-trifluoropropan-2-ol with ethyl chloroacetate in the presence of a base such as triethylamine.

  • Industrial Production Methods: On an industrial scale, the reaction is carried out in a controlled environment to ensure high yield and purity. The process involves continuous monitoring of reaction parameters such as temperature, pressure, and pH to optimize the production.

Types of Reactions:

  • Oxidation: this compound can undergo oxidation reactions to form various oxidized products.

  • Reduction: Reduction reactions can be performed to reduce the trifluoromethyl group.

  • Substitution: Nucleophilic substitution reactions are common, where the sulfanyl group can be substituted with other nucleophiles.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.

  • Substitution: Nucleophiles like sodium azide (NaN3) and amines are used in substitution reactions.

Major Products Formed:

  • Oxidation Products: Various carboxylic acids and ketones.

  • Reduction Products: Reduced trifluoromethyl compounds.

  • Substitution Products: Substituted sulfanylacetates and amines.

Scientific Research Applications

Ethyl 2-[(3-amino-1,1,1-trifluoropropan-2-yl)sulfanyl]acetate hydrochloride is used in various scientific research fields:

  • Chemistry: It serves as a building block in organic synthesis, particularly in the synthesis of pharmaceuticals and agrochemicals.

  • Biology: The compound is used in biochemical studies to understand enzyme mechanisms and metabolic pathways.

  • Medicine: It is utilized in the development of new drugs, especially those targeting diseases related to the central nervous system and cardiovascular system.

  • Industry: The compound is employed in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism by which Ethyl 2-[(3-amino-1,1,1-trifluoropropan-2-yl)sulfanyl]acetate hydrochloride exerts its effects depends on its specific application. In pharmaceuticals, it may interact with biological targets such as enzymes or receptors, leading to therapeutic effects. The molecular targets and pathways involved are determined by the specific biological system and the desired outcome.

Comparison with Similar Compounds

  • Ethyl 2-[(3-amino-1,1,1-trifluoropropan-2-yl)methoxy]acetate hydrochloride

  • Ethyl 2-[(3-amino-1,1,1-trifluoropropan-2-yl)ethoxy]acetate hydrochloride

Uniqueness: Ethyl 2-[(3-amino-1,1,1-trifluoropropan-2-yl)sulfanyl]acetate hydrochloride is unique due to its sulfanyl group, which imparts different chemical reactivity compared to its methoxy and ethoxy analogs. This sulfanyl group enhances its utility in specific chemical reactions and applications.

Properties

IUPAC Name

ethyl 2-(3-amino-1,1,1-trifluoropropan-2-yl)sulfanylacetate;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H12F3NO2S.ClH/c1-2-13-6(12)4-14-5(3-11)7(8,9)10;/h5H,2-4,11H2,1H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LZBVCQPBBHUQNC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CSC(CN)C(F)(F)F.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H13ClF3NO2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

267.70 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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